molecular formula C31H28ClN3O3S B11451091 Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate

Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11451091
M. Wt: 558.1 g/mol
InChI Key: BVUXLCZDRDEJPO-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound belonging to the dihydropyridine family. This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyano group, and a sulfanyl group, among others. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cycloaddition reaction of α-cyanocinnamonitrile derivative with ethyl acetoacetate in the presence of piperidine . This reaction yields the desired dihydropyridine derivative with high efficiency.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of the cyano group produces primary amines.

Scientific Research Applications

Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are subjects of ongoing research.

    Medicine: Its structure is similar to that of certain calcium channel blockers, making it a candidate for drug development studies.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Uniqueness: Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for a wide range of chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C31H28ClN3O3S

Molecular Weight

558.1 g/mol

IUPAC Name

ethyl 4-(2-chlorophenyl)-5-cyano-6-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-2-phenyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C31H28ClN3O3S/c1-3-20-14-16-22(17-15-20)34-26(36)19-39-30-24(18-33)27(23-12-8-9-13-25(23)32)28(31(37)38-4-2)29(35-30)21-10-6-5-7-11-21/h5-17,27,35H,3-4,19H2,1-2H3,(H,34,36)

InChI Key

BVUXLCZDRDEJPO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C3=CC=CC=C3)C(=O)OCC)C4=CC=CC=C4Cl)C#N

Origin of Product

United States

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